Pteric acid
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Overview
Description
These compounds are characterized by a pteridine ring bearing a ketone and an amine group to form 2-aminopteridin-4(3H)-one . Pteric acid is a key intermediate in the biosynthesis of folic acid and other folates, which are essential for various biological processes.
Preparation Methods
The synthesis of pteric acid typically involves the condensation of 2-amino-4-hydroxy-6-formylpteridine with p-aminobenzoic acid. This reaction is usually carried out in an aqueous medium under acidic conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Pteric acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form pterin-6-carboxylic acid.
Reduction: Reduction of this compound can yield dihydropteroic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are often derivatives of this compound with modified functional groups.
Scientific Research Applications
Pteric acid has a wide range of applications in scientific research:
Biology: this compound derivatives are studied for their role in folate metabolism and their potential impact on cellular processes.
Medicine: Research into this compound and its derivatives has implications for understanding diseases related to folate deficiency and developing therapeutic agents.
Mechanism of Action
The mechanism of action of pteric acid involves its role as a precursor in the biosynthesis of folic acid. It targets dihydropteroate synthase, an enzyme involved in the folate biosynthesis pathway. By participating in this pathway, this compound contributes to the formation of tetrahydrofolate, a cofactor essential for DNA synthesis and repair .
Comparison with Similar Compounds
Pteric acid can be compared with other similar compounds such as:
Folic Acid: Both are involved in folate metabolism, but folic acid is the fully oxidized form, whereas this compound is an intermediate.
Dihydrofolic Acid: This is a reduced form of folic acid, and like this compound, it plays a role in the folate biosynthesis pathway.
Pterine-6-carboxylic Acid: This compound is an oxidized derivative of this compound and shares similar chemical properties.
This compound is unique due to its specific role as an intermediate in folate biosynthesis, making it a crucial compound for understanding and manipulating folate metabolism.
Properties
Molecular Formula |
C14H13N6O3+ |
---|---|
Molecular Weight |
313.29 g/mol |
IUPAC Name |
4-[(2-amino-4-oxo-3H-pteridin-8-ium-6-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C14H12N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,6,16H,5H2,(H,22,23)(H3,15,17,19,20,21)/p+1 |
InChI Key |
JOAQINSXLLMRCV-UHFFFAOYSA-O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=C[NH+]=C3C(=N2)C(=O)NC(=N3)N |
Origin of Product |
United States |
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